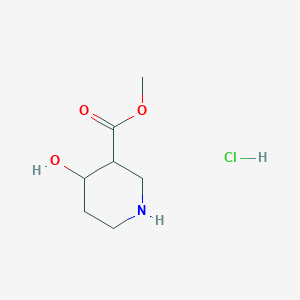

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 4-hydroxypiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-7(10)5-4-8-3-2-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGPNIORWLTSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCC1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride can be synthesized through several synthetic routes. One common method involves the esterification of 4-hydroxypiperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The final product is then crystallized and dried to obtain the hydrochloride salt in a solid form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-oxopiperidine-3-carboxylate derivatives.

Reduction: Formation of 4-hydroxypiperidine-3-methanol derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride has been employed in various fields of research:

Pharmaceutical Development

- Drug Intermediates : It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders .

- Antitumor Agents : The compound has been explored as a precursor in developing antitumor medications, showcasing its potential in oncology .

Organic Chemistry

- Synthetic Reactions : It is utilized in organic synthesis for creating complex molecules, including heterocycles and other functionalized piperidine derivatives .

- Catalysis : The compound has been investigated for its role as a catalyst or reagent in organic transformations .

Biochemical Studies

- Enzyme Inhibition Studies : Researchers have studied its effects on various enzymes, contributing to understanding enzyme kinetics and inhibition mechanisms .

- Neuroscience Research : Its derivatives are being examined for their potential neuroprotective effects, which could lead to new treatments for neurodegenerative diseases .

Case Studies

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride

- Structure : Ethyl ester at position 3, hydroxyl group at position 5.

- Molecular Formula: C₈H₁₆ClNO₃; MW: 221.67 g/mol (estimated).

- The hydroxyl group at position 5 instead of 4 alters hydrogen-bonding interactions, which may affect binding affinity in biological systems.

1-Benzyl-3-carbomethoxy-4-piperidone Hydrochloride

- Structure : Benzyl group at position 1, ketone (oxo) at position 4.

- Molecular Formula: C₁₄H₁₈ClNO₃; MW: 307.75 g/mol (estimated).

- The ketone at position 4 replaces the hydroxyl group, eliminating hydrogen-bonding capability and altering reactivity (e.g., susceptibility to nucleophilic attacks) .

- Applications : Likely employed in protective-group strategies during synthesis due to the benzyl moiety .

Methyl 4-Oxopiperidine-3-carboxylate Hydrochloride

- Structure : Ketone (oxo) at position 4, methyl ester at position 3.

- Molecular Formula: C₇H₁₂ClNO₃; MW: 193.63 g/mol.

- Classified as an irritant (R36/37/38), requiring stringent handling protocols .

- Applications : Serves as a precursor for further functionalization, such as reductive amination or Grignard reactions .

Methyl 5-Methylpiperidine-3-carboxylate Hydrochloride

- Structure : Methyl group at position 5, methyl ester at position 3.

- Molecular Formula: C₈H₁₆ClNO₃; MW: 209.67 g/mol.

- Similar molecular weight to the target compound but with altered pharmacokinetic properties due to reduced polarity .

Comparative Data Table

Biological Activity

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C₇H₁₄ClNO₃

- Molecular Weight : 195.64 g/mol

- CAS Number : 179022-53-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and ester groups facilitate hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. This compound has been identified as a macrocyclization inhibitor, which is crucial in drug design as macrocyclic compounds often possess enhanced biological properties.

Neuroprotective Effects

Recent studies suggest that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its mechanism involves the modulation of neurotransmitter systems and protection against oxidative stress.

Inhibition of Macrocyclization

This compound effectively prevents the formation of macrocyclic compounds from linear precursors, highlighting its potential utility in drug development. Macrocyclic compounds are known for their improved pharmacokinetic profiles and biological activities.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl 4-hydroxypiperidine-3-carboxylate | Macrocyclization inhibition | Hydroxyl and ester functional groups |

| 4-Hydroxypiperidine-3-carboxylic acid | Precursor for various derivatives | Lacks methyl group |

| 4-Oxopiperidine-3-carboxylate | Potential for further oxidation | Oxidized derivative |

This compound stands out due to its unique combination of functional groups that enhance its reactivity and interaction profiles .

Case Studies and Research Findings

- Neuroprotective Study :

- Macrocyclization Inhibition :

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- Detailed pharmacokinetic profiling.

- Mechanistic studies to elucidate its interactions with specific receptors.

- Clinical trials to assess its efficacy in treating neurodegenerative diseases.

Q & A

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer: Perform density functional theory (DFT) calculations to map electron density at the carboxylate and hydroxyl groups. Use software like Gaussian or ORCA to simulate nucleophilic attack pathways. Compare with experimental kinetic data from analogous piperidine derivatives .

Q. How can crystallographic data resolve stereochemical uncertainties in the molecule?

- Methodological Answer: Refine X-ray diffraction data using SHELXL to determine absolute configuration. Validate against known piperidine carboxylate structures in the Cambridge Structural Database (CSD). For enantiomeric resolution, employ chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) .

Q. What strategies identify degradation products under accelerated stability testing?

- Methodological Answer: Subject the compound to forced degradation (e.g., 40°C/75% RH for 4 weeks). Analyze via LC-MS/MS with fragmentation patterns matched to impurity libraries (e.g., EP/USP standards for hydrolyzed or oxidized derivatives ). Quantify using validated calibration curves.

Q. How can researchers validate the biological relevance of this compound in mechanistic studies?

- Methodological Answer: Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., opioid receptors, based on structural analogs like meperidine ). Pair with in vitro assays (e.g., cAMP inhibition for receptor activity) and cross-reference with pharmacokinetic data from related hydrochlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.